(2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
[125I]L703,606 is a radioiodinated compound that acts as a potent and selective antagonist to the human neurokinin 1 receptor. This compound is primarily used in scientific research to study the neurokinin 1 receptor, which is involved in various physiological processes, including pain perception, stress response, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [125I]L703,606 involves the radioiodination of the precursor compound L703,606. The process typically includes the following steps:
Radioiodination: The precursor compound L703,606 is reacted with a radioiodine isotope, such as iodine-125, in the presence of an oxidizing agent like chloramine-T or iodogen. The reaction is carried out in an aqueous solution at room temperature.
Purification: The reaction mixture is then purified using high-performance liquid chromatography (HPLC) to isolate the desired radioiodinated product, [125I]L703,606.
Industrial Production Methods
Industrial production of [125I]L703,606 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor compound L703,606 are synthesized and stored.
Radioiodination: The bulk precursor is then subjected to radioiodination using iodine-125 in a controlled environment to ensure safety and precision.
Purification and Quality Control: The product is purified using HPLC and subjected to rigorous quality control measures to ensure the purity and specific activity of the radioiodinated compound.
Chemical Reactions Analysis
Types of Reactions
[125I]L703,606 primarily undergoes substitution reactions during its synthesis. The radioiodination process involves the substitution of a hydrogen atom in the precursor compound with the iodine-125 isotope.
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T, iodogen
Solvents: Aqueous solutions, typically phosphate-buffered saline (PBS)
Conditions: Room temperature, neutral pH
Major Products Formed
The major product formed from the radioiodination reaction is [125I]L703,606. The reaction is highly specific, and the primary product is the radioiodinated compound with minimal side products.
Scientific Research Applications
[125I]L703,606 has several scientific research applications, including:
Neurokinin 1 Receptor Studies: It is used to study the binding and activity of the neurokinin 1 receptor, which plays a role in pain perception, stress response, and inflammation.
Radioligand Binding Assays: The compound is used in radioligand binding assays to quantify the density and distribution of neurokinin 1 receptors in various tissues.
Pharmacological Research: It helps in the development of new drugs targeting the neurokinin 1 receptor by providing insights into receptor-ligand interactions.
Medical Imaging: [125I]L703,606 can be used in medical imaging techniques, such as positron emission tomography (PET), to visualize neurokinin 1 receptor distribution in vivo.
Mechanism of Action
[125I]L703,606 exerts its effects by binding to the neurokinin 1 receptor, thereby blocking the binding of its natural ligand, substance P. This antagonistic action inhibits the downstream signaling pathways activated by substance P, leading to a reduction in pain perception, stress response, and inflammation . The molecular targets involved include the neurokinin 1 receptor and associated G-protein coupled receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L703,606: The non-radioiodinated precursor of [125I]L703,606, which also acts as a neurokinin 1 receptor antagonist.
Aprepitant: Another neurokinin 1 receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar pharmacological properties.
Uniqueness
[125I]L703,606 is unique due to its radioiodinated nature, which allows it to be used in radioligand binding assays and medical imaging. This property distinguishes it from other neurokinin 1 receptor antagonists that do not possess radioiodine labeling.
Properties
Molecular Formula |
C27H29IN2 |
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Molecular Weight |
506.4 g/mol |
IUPAC Name |
(2R,3R)-2-benzhydryl-N-[(2-(125I)iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C27H29IN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2/t26-,27-/m1/s1/i28-2 |
InChI Key |
WSLTYZVXORBNLB-BRXFWFLGSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5[125I] |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I |
Origin of Product |
United States |
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